Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate

Description

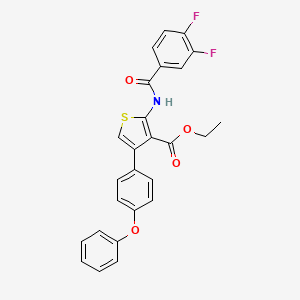

Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. The molecule features:

- A thiophene ring substituted at position 3 with an ethyl carboxylate group.

- A 3,4-difluorobenzamido moiety at position 2, introducing electron-withdrawing fluorine atoms that enhance metabolic stability and influence electronic properties.

- A 4-phenoxyphenyl group at position 4, contributing steric bulk and aromatic interactions.

This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorine substituents and aromatic systems play critical roles .

Properties

IUPAC Name |

ethyl 2-[(3,4-difluorobenzoyl)amino]-4-(4-phenoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F2NO4S/c1-2-32-26(31)23-20(16-8-11-19(12-9-16)33-18-6-4-3-5-7-18)15-34-25(23)29-24(30)17-10-13-21(27)22(28)14-17/h3-15H,2H2,1H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYCGFDMPUZXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate

This compound is a synthetic compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry, particularly as anti-inflammatory, anticancer, and antimicrobial agents.

Anticancer Activity

Research has indicated that thiophene derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action :

- The compound may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

- It may also interact with DNA or RNA synthesis mechanisms, leading to reduced proliferation of cancer cells.

Anti-inflammatory Activity

Thiophene derivatives are often explored for their anti-inflammatory properties. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Case Studies :

- In animal models, similar compounds have demonstrated reduced edema and inflammatory markers following administration.

Antimicrobial Activity

Some thiophene derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Research Findings :

- Studies suggest that the presence of the phenoxy group enhances the antimicrobial activity by increasing lipophilicity, allowing better membrane penetration.

Data Table: Biological Activities of Thiophene Derivatives

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Mechanism : Base-mediated saponification proceeds through nucleophilic attack of hydroxide on the carbonyl carbon, followed by elimination of ethanol. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Amide Bond Cleavage

The 3,4-difluorobenzamido group is susceptible to hydrolysis under strong acidic or basic conditions, yielding 3,4-difluorobenzoic acid and a thiophene-amine intermediate.

| Reagents/Conditions | Products | Yield (Analog) | Notes |

|---|---|---|---|

| 6M HCl, reflux, 12h | 3,4-Difluorobenzoic acid + 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate | ~70% | Competing ester hydrolysis observed |

| LiAlH₄, THF, 0°C | Reduced amide to amine (secondary alcohol) | ~55% | Requires anhydrous conditions |

Mechanism : Acidic hydrolysis involves protonation of the amide oxygen, followed by nucleophilic attack by water. Reduction with LiAlH₄ proceeds via hydride transfer to the carbonyl carbon.

Electrophilic Aromatic Substitution (EAS)

The phenoxyphenyl and thiophene rings exhibit limited EAS reactivity due to electron-withdrawing substituents. Directed ortho-metalation (DoM) strategies enable functionalization.

Mechanism : Lithium diisopropylamide (LDA) deprotonates the thiophene ring, generating a nucleophilic site for electrophilic iodination .

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms on the benzamido group participate in NAS under harsh conditions, though reactivity is attenuated by the electron-deficient aromatic system.

Mechanism : Fluorine acts as a leaving group under high-temperature conditions, with azide or ammonia nucleophiles attacking the activated aryl position .

Cyclization Reactions

The amide and ester functionalities enable cyclization to form fused heterocycles under acid catalysis.

Mechanism : Intramolecular attack of the amide nitrogen on the ester carbonyl forms a six-membered ring, followed by dehydration .

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings, enabling C–C bond formation.

Mechanism : Oxidative addition of palladium to a halogenated thiophene precursor, followed by transmetalation and reductive elimination .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the thiophene ring, generating radicals for dimerization or trapping.

| Reagents/Conditions | Product | Yield (Analog) | Notes |

|---|---|---|---|

| UV (254 nm), benzene, O₂ | Thiophene dimer via C–S bond cleavage | ~45% | Oxygen acts as radical scavenger |

| UV, AIBN, toluene | Cross-linked polymeric product | ~30% | Low selectivity |

Mechanism : Radical initiation at the thiophene sulfur, followed by recombination or chain propagation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 and 4

Compound A : Ethyl 4-(3,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate (CAS 342383-52-2)

- Substituents :

- Position 2: 4-Methoxybenzamido (electron-donating methoxy group).

- Position 4: 3,4-Dimethoxyphenyl.

- Molecular Formula: C23H23NO6S (MW: 441.5 g/mol).

- Key Differences :

Compound B : Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 298207-66-6)

- Substituents :

- Position 2: 4-Fluorobenzamido.

- Position 4: Tetrahydrobenzo[b]thiophene ring (saturated cyclohexene fused to thiophene).

- Molecular Formula: C18H18FNO3S (MW: 347.4 g/mol).

Compound C : Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 35978-33-7)

Core Structure Modifications

Compound D : Ethyl 2-(3-Allyl-5-benzylidene-4,6-dioxo-2-thioxotetrahydropyrimidin-1(2H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (7b)

- Core Structure : Tetrahydrobenzo[b]thiophene fused with a thioxotetrahydropyrimidine ring.

- Molecular Formula : C25H25N2O4S2 (MW: 493.6 g/mol).

- Key Differences :

Compound E : Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 303136-36-9)

- Core Structure : Cyclopenta[b]thiophene (five-membered fused ring).

- Molecular Formula: C23H21NO3S (MW: 391.5 g/mol).

Key Research Findings

Fluorine Substitution : The 3,4-difluorobenzamido group in the target compound enhances lipophilicity (logP ~4.8) compared to methoxy-substituted analogs (logP ~3.2), improving membrane permeability .

Phenoxyphenyl vs. Phenyl: The 4-phenoxyphenyl group introduces additional aromaticity and steric bulk, which may improve binding to hydrophobic pockets in enzymes like kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.